molecular formula C16H23NO5 B1496925 Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate

Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate

Cat. No.: B1496925
M. Wt: 309.36 g/mol
InChI Key: OORGFONEMWYPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl(2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-formylphenol with ethylene glycol to form 2-(4-formylphenoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl(2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, ultimately leading to the proteasomal degradation of the target protein.

Comparison with Similar Compounds

Tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl(2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate lies in its formyl group, which allows for specific chemical reactions and interactions that are not possible with the other similar compounds.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl N-[2-[2-(4-formylphenoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-8-9-20-10-11-21-14-6-4-13(12-18)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,17,19)

InChI Key

OORGFONEMWYPMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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